N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a furan ring and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an appropriate carbamoylating agent.
Formation of the Furan Ring: The furan ring is synthesized and then fused with the benzothiophene ring.
Final Coupling Reaction: The final step involves coupling the benzothiophene-furan intermediate with a methyl group to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-METHYL-3-PYRAZOLECARBOXAMIDE
- N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-PYRAZINECARBOXAMIDE
- N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)NICOTINAMIDE
Uniqueness
N-(3-CARBAMOYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-METHYL-2-FURAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring with a furan ring and a carbamoyl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C15H16N2O3S/c1-8-6-7-10(20-8)14(19)17-15-12(13(16)18)9-4-2-3-5-11(9)21-15/h6-7H,2-5H2,1H3,(H2,16,18)(H,17,19) |
InChI Key |
KCFZXTAPTHUPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Origin of Product |
United States |
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